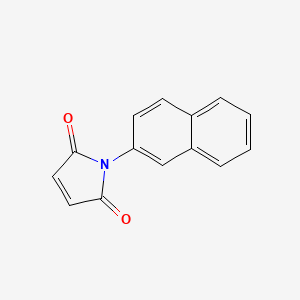

1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione

Description

Contextualization within Heterocyclic Chemistry and Unsaturated Imides

In the broad landscape of organic chemistry, N-aryl maleimides belong to the family of heterocyclic compounds, specifically as derivatives of pyrrole (B145914). Their core structure is a five-membered ring containing a nitrogen atom, qualifying them as azoles. More precisely, they are classified as unsaturated imides, containing the -C(O)N(R)C(O)- functional group within a cyclic framework. wikipedia.org The parent compound, maleimide (B117702), is an unsaturated imide derived from maleic acid. wikipedia.org

The maleimide ring is characterized by significant ring strain due to the presence of an endocyclic double bond, which makes it a highly reactive electrophile. mdpi.com This inherent reactivity is a defining feature, setting it apart from its saturated analogue, succinimide (B58015). The double bond is susceptible to nucleophilic attack, particularly via Michael addition reactions, and can also participate in cycloaddition reactions like the Diels-Alder reaction. wikipedia.org This reactivity is fundamental to their widespread use as coupling agents in organic synthesis and bioconjugation. rsc.org

Molecular Architecture and Structural Features of 1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione

The specific compound, this compound, possesses a distinct molecular architecture that dictates its chemical behavior. The structure consists of a planar maleimide ring bonded to a bulky, aromatic naphthalene (B1677914) group at the nitrogen atom. The naphthalene is attached at its second position.

The key structural features include:

The Maleimide Moiety: A five-membered pyrrole-2,5-dione ring containing two carbonyl groups and a reactive carbon-carbon double bond. This part of the molecule is the primary site for chemical reactions.

The N-Aryl Linkage: The nitrogen atom of the imide is directly connected to the C2 position of the naphthalene ring system. This N-aryl bond influences the electronic properties of the maleimide ring.

The Naphthalene Moiety: A polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. This large, hydrophobic group significantly impacts the molecule's solubility, steric hindrance, and potential for π-π stacking interactions.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 1-(naphthalen-2-yl)-1H-pyrrole-2,5-dione |

| Alternate Names | 1-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |

| CAS Number | 6637-45-2 scbt.comepa.gov |

| Molecular Formula | C₁₄H₉NO₂ scbt.com |

| Molecular Weight | 223.23 g/mol scbt.com |

This table is generated based on available data for educational and informational purposes.

The planarity of the maleimide ring can be slightly distorted, and the orientation of the naphthalene ring relative to the maleimide ring is a key conformational feature. mdpi.com This spatial arrangement can influence how the molecule interacts with other molecules, such as biological targets or reactants.

Overview of Research Trajectories in N-Aryl Maleimide Chemistry

Research involving N-aryl maleimides has followed several key trajectories, driven by their versatile reactivity and the tunable nature of the aryl substituent.

Synthesis: A primary route for synthesizing N-aryl maleimides involves a two-step process. mdpi.com The first step is the acylation of an aromatic amine (in this case, 2-naphthylamine) with maleic anhydride (B1165640) to form the corresponding N-arylmaleamic acid. rsc.org The second step is a dehydrative cyclization of the maleamic acid intermediate, often achieved by heating with acetic anhydride and a catalyst like sodium acetate, to yield the N-aryl maleimide. rsc.orgmdpi.com More recent organocatalytic methods are also being explored to achieve these syntheses under milder conditions. chemrxiv.org

Bioconjugation and Medicinal Chemistry: A major focus of N-aryl maleimide research is their application in bioconjugation. The maleimide group reacts efficiently and selectively with thiol groups of cysteine residues in proteins and peptides to form stable covalent bonds. nih.gov This property is extensively used to create antibody-drug conjugates (ADCs), where a potent drug is attached to a monoclonal antibody that targets cancer cells. nih.gov Studies have shown that N-aryl maleimides can form more stable conjugates compared to their N-alkyl counterparts, reducing premature drug release in the bloodstream. nih.gov The rate of this stabilizing hydrolysis can be tuned by altering the electronic properties of the aryl substituent. nih.govmdpi.com

Materials Science: In materials science, maleimides are used as crosslinking agents in the production of thermoset polymers. wikipedia.org Bismaleimides, which contain two maleimide units, are particularly important for creating high-performance polymers used in applications demanding high thermal stability, such as in the aerospace industry. wikipedia.org The core principles of maleimide reactivity are central to the curing process of these materials.

Synthetic Building Blocks: Beyond bioconjugation and polymers, N-aryl maleimides serve as versatile building blocks in organic synthesis. rsc.org Their electron-deficient double bond makes them excellent Michael acceptors and dienophiles in Diels-Alder reactions, enabling the construction of complex cyclic and heterocyclic structures. wikipedia.orgrsc.org Recent research has focused on expanding the scope of these reactions through methods like photocatalysis and electrochemical transformations to create novel molecular architectures. rsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

1-naphthalen-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-7-8-14(17)15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPTVBCAVIHHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287821 | |

| Record name | 1-(Naphthalen-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6637-45-2 | |

| Record name | MLS002667550 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Naphthalen-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Naphthalenyl 1h Pyrrole 2,5 Dione and Analogous N Aryl Maleimides

Conventional Synthetic Routes to Maleimide (B117702) Derivatives

The most traditional and widely employed methods for synthesizing N-aryl maleimides involve the condensation of maleic anhydride (B1165640) with a primary arylamine, such as 2-naphthylamine (B18577) for the target compound. These methods are valued for their simplicity and use of readily available starting materials. iosrjournals.orgresearchgate.net

The direct synthesis of N-arylmaleimides from maleic anhydride and anilines or naphthylamines in a single step is possible, though less common than the two-step procedure. Some methods report the direct conversion by heating the reactants together, sometimes with a catalyst. For instance, reports exist of direct synthesis from maleic anhydride and anilines using an ionic liquid at elevated temperatures (140°C) or via a grinding method, although reproducibility of the latter has been questioned. tandfonline.com Another approach involves using reagents like phosphorus pentoxide with maleic acid and anilines. iosrjournals.org These one-pot methods aim for higher atom economy by avoiding the isolation of intermediates.

The most common and reliable method for preparing N-aryl maleimides is a two-step process that proceeds through an N-aryl maleamic acid intermediate. iosrjournals.orgsrce.hr

Step 1: Formation of N-Aryl Maleamic Acid The first step involves the acylation of a primary arylamine with maleic anhydride. mdpi.com The reaction is typically carried out by mixing the amine (e.g., 2-naphthylamine) and maleic anhydride in a suitable solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at room temperature. iosrjournals.orgmdpi.com This addition reaction is generally efficient and leads to the formation of the corresponding N-aryl maleamic acid, which often precipitates from the solution and can be isolated in high yield. srce.hrmdpi.com For example, the reaction of various anilines with maleic anhydride in ether has been reported to produce N-phenyl maleamic acids in yields of 87–95%. mdpi.com

Step 2: Dehydrative Cyclization The isolated N-aryl maleamic acid is then cyclized to form the final maleimide. This is a dehydration reaction, most frequently accomplished by heating the maleamic acid in acetic anhydride with a catalytic amount of anhydrous sodium acetate. srce.hrmdpi.comgoogle.com The reaction temperature is typically maintained between 80°C and 100°C. srce.hrgoogle.com After the reaction, the mixture is often poured into ice water to hydrolyze the excess acetic anhydride and precipitate the N-aryl maleimide product, which can then be collected by filtration. srce.hr This cyclization step is generally high-yielding, with reports of up to 95%. srce.hr

Alternative reagents for the cyclization of maleamic acids include acetyl chloride in combination with triethylamine. iosrjournals.org

Table 1: Two-Step Synthesis of N-Aryl Maleimides

| Amine | Product | Step 1 Yield (Maleamic Acid) | Step 2 Yield (Maleimide) | Reference |

|---|---|---|---|---|

| p-Biphenylamine | N-Biphenylmaleamic acid | 62.5% | - | srce.hr |

| N-Biphenylmaleamic acid | N-Biphenylmaleimide | - | 95% | srce.hr |

| Various Anilines | N-Phenyl maleamic acids | 87-95% | - | mdpi.com |

| N-Phenyl maleamic acids | N-Aryl maleimides | - | 79-93% | mdpi.com |

Advanced and Specialized Synthetic Approaches for N-Naphthalenyl Maleimides

Beyond the conventional methods, recent research has focused on developing more sophisticated synthetic routes, including transition-metal-catalyzed reactions, which can offer milder conditions or different substrate scopes. nih.gov

Transition-metal catalysis provides powerful tools for C-N bond formation, enabling the synthesis of N-aryl maleimides. These methods have become increasingly important for creating structurally diverse molecules. researchgate.netrsc.org

Palladium-Catalyzed Reactions : Palladium catalysts are effective for various coupling reactions. For instance, a palladium-catalyzed cyclization of alkynes with isocyanides, followed by hydrolysis, can produce a wide range of polysubstituted maleimide derivatives under mild conditions. organic-chemistry.org Another palladium-catalyzed method involves the C-C bond activation of cyclopropenone with concomitant carbonylative amination to yield maleimides. organic-chemistry.org

Ruthenium-Catalyzed Reactions : Ruthenium catalysts have been used for the intermolecular [2 + 2 + 1] cocyclization of isocyanates, alkynes, and carbon monoxide to give polysubstituted maleimides in excellent yields. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Catalysis : An organocatalytic approach involves the use of N-heterocyclic carbenes (NHCs) for the atroposelective synthesis of N-aryl maleimides. nih.govresearchgate.net This method proceeds under mild conditions and can achieve high yields and enantioselectivities by activating the corresponding maleamic acid. nih.gov

Photochemical reactions represent a specialized approach for synthesizing or modifying maleimide structures. While direct photochemical synthesis of 1-(2-naphthalenyl)-1H-pyrrole-2,5-dione from simple precursors is not widely reported, photochemical methods are known to be relevant for maleimide chemistry. For example, N-substituted maleimides can act as photoinitiators for polymerization. nih.gov The photochemistry of maleimides often involves [2+2] photocycloadditions. nih.gov The specific reactivity can depend on the nature of the N-substituent; N-aryl maleimides have been shown to have a zero-triplet quantum yield, often requiring a photosensitizer for triplet energy transfer to induce a reaction. nih.gov There is more extensive research on the photochemical reactivity of naphthalimides (isomers of naphthalenyl-maleimides) which can undergo photoinduced electron transfer and other transformations, suggesting a rich potential for light-mediated synthesis in this family of compounds. nih.govmdpi.com

Electrochemical methods for the synthesis of N-naphthalenyl maleimides are not prominently featured in the reviewed literature, indicating this may be a less common or an emerging area of investigation.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of N-aryl maleimides is crucial for achieving high yields and purity, particularly for laboratory and industrial applications. Key parameters that are often adjusted include temperature, solvent, catalyst, and reaction time.

For the conventional two-step synthesis, overheating during the cyclization of the maleanilic acid can lead to lower yields. tandfonline.com Studies have shown that for N-(4-chlorophenyl)maleimide, maintaining the temperature below 70°C, preferably around 65°C, is important. tandfonline.com Microwave-assisted synthesis has been explored as a way to drastically reduce reaction times while maintaining or slightly improving yields. For the cyclization of N-(4-chloro)maleanilic acid, microwave irradiation at 90°C for just 30 seconds gave a 73% yield, a significant improvement over conventional heating which might take much longer. tandfonline.com

In bioconjugation applications, where maleimides are reacted with thiols, the pH is a critical parameter. The reaction is most efficient and selective for thiols over amines when the pH is maintained between 6.5 and 7.5. axispharm.com

For transition-metal-catalyzed reactions, the choice of catalyst, ligand, and solvent is paramount. In the synthesis of late transition-metal nanoparticles using Na naphthalenide as a reducing agent, the purity of the resulting nanoparticles, which can be used as catalysts, was improved by purification, leading to better catalytic efficiency. rsc.org

Table 2: Example of Reaction Optimization for N-(4-chlorophenyl)maleimide Synthesis

| Method | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 60-70°C | - | 55-70% | tandfonline.com |

| Microwave Irradiation | 90°C | 30 seconds | 73% | tandfonline.com |

Isolation and Purification Techniques for N-Naphthalenyl Maleimides

The successful synthesis of this compound and related N-aryl maleimides is critically dependent on effective isolation and purification strategies to remove unreacted starting materials, reaction byproducts, and potential oligomers. google.com The choice of method is dictated by the physical properties of the target maleimide, the nature of the impurities, and the desired final purity. Common techniques employed include initial work-up, chromatography, crystallization, and distillation. google.commdpi.com

A typical initial work-up procedure for N-substituted maleimides involves quenching the reaction mixture, often by pouring it into crushed ice or acidic water. This step serves to precipitate the crude solid product and remove certain unreacted, water-soluble reagents. The resulting solid can then be collected by filtration and dried before undergoing further purification.

Column chromatography is a widely used and effective method for purifying N-aryl maleimides. acs.org Silica (B1680970) gel is the most common stationary phase for this purpose. google.com A solution of the crude product, often dissolved in a non-polar solvent, is applied to a silica gel column. Elution with an appropriate solvent system separates the desired maleimide from impurities. For instance, dichloromethane (B109758) has been successfully used as an eluent to purify N-arylmaleimides. acs.org In some multi-step purification schemes, silica gel chromatography is employed specifically to remove high-boiling point impurities and polymeric byproducts, which can be challenging to separate by other means. google.com While standard column chromatography is prevalent, some studies note that separating certain derivatives, such as thio-succinimide hydrolysis products, can be challenging with both normal and reverse-phase column chromatography. mdpi.com

Crystallization is a cornerstone technique for achieving high purity for solid compounds like N-naphthalenyl maleimides. mdpi.com This method relies on the differential solubility of the compound and its impurities in a selected solvent or solvent mixture at varying temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. The final product is then collected by filtration. mdpi.com For some maleimide derivatives, recrystallization from a concentrated solution of acetonitrile (B52724) at room temperature has proven effective. mdpi.com Other solvent systems reported for the recrystallization of various N-substituted maleimides include toluene, 2-propanol, and mixtures like methanol/toluene. mdpi.comacgpubs.org In a sequential purification process, crystallization may follow column chromatography to further refine the product. google.com

In specific cases, particularly when dealing with volatile impurities or residual solvents, distillation can be employed as a final purification step. google.com This technique is particularly useful for removing low-boiling point contaminants that may remain after chromatography and crystallization. google.com However, the high boiling point of many N-aryl maleimides necessitates careful control of temperature and pressure to avoid thermal degradation or polymerization of the product. google.com

The following table summarizes various purification techniques and solvent systems reported in the literature for N-substituted maleimides, which are analogous to the target compound.

| Purification Technique | Details/Solvent System | Target/Analogous Compound | Reference |

| Column Chromatography | Silica Gel / Dichloromethane | N-Aryl Maleimides | acs.org |

| Silica Gel | N-Phenylmaleimide | google.com | |

| Crystallization | Acetonitrile | 1-[2-(1H-indol-3-yl)-ethyl]-pyrrole-2,5-dione | mdpi.com |

| Toluene or 2-Propanol | Pyrrole-2,3-dione derivatives | acgpubs.org | |

| Methanol / Toluene | Maleamide intermediate | mdpi.com | |

| Sequential Purification | 1. Silica Gel Column2. Recrystallization3. Distillation | N-Phenylmaleimide | google.com |

Mechanistic Investigations of 1 2 Naphthalenyl 1h Pyrrole 2,5 Dione Reactivity

Nucleophilic Addition Reactions at the Carbon-Carbon Double Bond

The core reactivity of 1-(2-naphthalenyl)-1H-pyrrole-2,5-dione is centered around the electrophilic carbon-carbon double bond of the maleimide (B117702) moiety. This double bond readily undergoes nucleophilic addition reactions, most notably the Michael addition, with soft nucleophiles such as thiols.

Thiol-Maleimide Conjugation (Michael Addition)

The reaction of this compound with thiol-containing molecules, such as the amino acid cysteine, is a cornerstone of bioconjugation chemistry. bachem.com This reaction, a classic example of a Michael addition, results in the formation of a stable thiosuccinimide adduct. nih.gov The process is highly efficient and selective for thiols under specific conditions, making it a valuable tool for linking this naphthalenyl-maleimide derivative to proteins and other biomolecules. nih.gov

The kinetics of the thiol-maleimide reaction are generally rapid and can be influenced by several factors. nih.gov As an N-aryl maleimide, this compound is expected to exhibit favorable reaction kinetics. The rate of the Michael addition is dependent on the concentration of the thiolate anion (RS-), which is a more potent nucleophile than the protonated thiol (RSH). nih.gov Consequently, factors that increase the thiolate concentration, such as a higher pH, will accelerate the reaction. nih.gov

The electron-withdrawing character of the 2-naphthyl substituent is also anticipated to enhance the reaction rate by increasing the electrophilicity of the maleimide double bond. Studies on various N-substituted maleimides have shown that electron-withdrawing groups on the nitrogen atom can lead to faster reaction rates with thiols. nih.gov

| N-Substituent on Maleimide | Relative Reaction Rate with Thiol | Reference |

|---|---|---|

| N-ethyl | Base Rate | udel.edu |

| N-phenyl | Increased | udel.edu |

| N-(2-naphthyl) | Expected to be similar to or slightly higher than N-phenyl | Inferred from udel.edu |

The efficiency of the thiol-maleimide conjugation is significantly impacted by the solvent and the pH of the reaction medium. rsc.org The reaction is typically carried out in aqueous buffers at a pH range of 6.5 to 7.5. mdpi.com In this range, a sufficient concentration of the reactive thiolate anion is present to ensure a rapid reaction, while minimizing side reactions such as the hydrolysis of the maleimide ring itself. nih.gov Lowering the pH can slow down the reaction by reducing the thiolate concentration, while a pH above 7.5 can lead to competing reactions with other nucleophilic groups, such as amines. nih.gov

| pH Range | Effect on Thiol-Maleimide Reaction | Reference |

|---|---|---|

| < 6.5 | Slower reaction rate due to low thiolate concentration | nih.gov |

| 6.5 - 7.5 | Optimal for selective and efficient thiol conjugation | mdpi.com |

| > 7.5 | Increased risk of side reactions (e.g., with amines) and maleimide hydrolysis | nih.govnih.gov |

Despite the general stability of the thiosuccinimide adduct, it can undergo competing side reactions, primarily the retro-Michael reaction and hydrolysis. nih.govnih.gov The retro-Michael reaction is a reversal of the initial thiol addition, leading to the dissociation of the conjugate. idexlab.com This can be a significant issue, particularly in environments with high concentrations of other thiols, such as glutathione (B108866) in the intracellular space, which can lead to thiol exchange and loss of the conjugated molecule. nih.gov

The thiosuccinimide adduct can also undergo hydrolysis, where the succinimide (B58015) ring is opened to form a succinamic acid derivative. nih.gov This hydrolysis reaction is generally considered to be irreversible and results in a more stable conjugate that is no longer susceptible to the retro-Michael reaction. nih.gov For N-aryl maleimides like this compound, the electron-withdrawing nature of the aryl group can accelerate the rate of this stabilizing hydrolysis. nih.gov

Several strategies have been developed to enhance the stability of maleimide-thiol conjugates and mitigate the undesirable retro-Michael reaction. nih.govresearchgate.net A primary strategy involves promoting the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid form. nih.gov As mentioned, the use of N-aryl maleimides like this compound is advantageous in this regard due to the accelerated rate of hydrolysis. nih.gov

Another approach involves intramolecular cyclization reactions. For peptides with an N-terminal cysteine, the free amino group can attack the succinimide ring, leading to a more stable cyclic structure. bachem.com Other strategies include the development of next-generation maleimides with modified structures that inherently lead to more stable adducts. nih.gov

| Strategy | Mechanism | Outcome | Reference |

|---|---|---|---|

| Promoted Hydrolysis | Ring-opening of the thiosuccinimide to form a succinamic acid. | Irreversible, stable conjugate resistant to retro-Michael reaction. | nih.gov |

| Intramolecular Cyclization | Nucleophilic attack by a proximal group (e.g., N-terminal amine) on the succinimide ring. | Formation of a more stable, cyclic adduct. | bachem.com |

| Next-Generation Maleimides | Structural modifications to the maleimide to alter reactivity and adduct stability. | Enhanced stability and reduced susceptibility to thiol exchange. | nih.gov |

Amine Addition Reactions

The electron-poor double bond of the maleimide ring in this compound is a prime substrate for Michael addition reactions with amines. This reaction involves the nucleophilic attack of a primary or secondary amine onto one of the carbon atoms of the double bond. The mechanism proceeds through the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield a stable succinimide derivative.

This type of reaction is fundamental in bioconjugation chemistry, where maleimides are used to link molecules to proteins via the thiol groups of cysteine residues, a process analogous to amine addition. The reaction with amines proceeds similarly, providing a stable covalent bond. Studies on related aminomaleimides have demonstrated their utility as synthons in further chemical transformations. nih.gov The condensation of diones with protein primary amine groups (lysine residues) to form pyrrole (B145914) adducts further underscores the reactivity of this class of compounds with amines, a reaction that proceeds via an imine intermediate. nih.gov

Table 1: Representative Amine Addition to this compound This table presents a generalized reaction scheme for the addition of primary and secondary amines to the target compound, based on established maleimide chemistry.

| Reactant A (Maleimide) | Reactant B (Amine) | Product | Product Name |

|---|---|---|---|

| This compound | R-NH₂ (Primary Amine) | 3-(Alkylamino)-1-(2-naphthalenyl)pyrrolidine-2,5-dione | N-(2-Naphthalenyl)-2-(alkylamino)succinimide |

| This compound | R₂-NH (Secondary Amine) | 3-(Dialkylamino)-1-(2-naphthalenyl)pyrrolidine-2,5-dione | N-(2-Naphthalenyl)-2-(dialkylamino)succinimide |

Cycloaddition Reactions

The maleimide moiety serves as an excellent dienophile in cycloaddition reactions, particularly the Diels-Alder reaction, due to its electron-deficient double bond. This makes this compound a valuable reactant for the synthesis of complex polycyclic structures.

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org N-substituted maleimides, such as this compound, are highly reactive dienophiles that readily engage with a wide range of dienes. Research on structurally similar N-arylmaleimides has shown successful cycloaddition with various diene systems, including both cyclic and acyclic dienes. nih.govrsc.org

For example, the reaction of N-arylmaleimides with 2,5-dimethylfuran (B142691) yields bicyclic adducts. nih.gov Similarly, reactions with cyclopentadiene, butadiene, and 2,3-dimethylbutadiene are expected to proceed efficiently. rsc.org The reaction of N-substituted maleimides with Danishefsky's diene, a highly reactive electron-rich diene, is known to occur with exceptional regioselectivity, often at low temperatures and without the need for a catalyst. uchicago.edu

Table 2: Expected Diels-Alder Adducts with this compound This table outlines potential reactions and products based on the known reactivity of N-substituted maleimides.

| Diene System | Dienophile | Expected Product Type |

|---|---|---|

| Buta-1,3-diene | This compound | Substituted cyclohexene-dicarboximide |

| Cyclopentadiene | This compound | N-Aryl-5-norbornene-2,3-dicarboximide |

| 2,5-Dimethylfuran | This compound | Oxabicyclic adduct |

| Isoprene (2-methylbuta-1,3-diene) | This compound | Regioisomeric mixture of methyl-substituted cyclohexene-dicarboximides |

The Diels-Alder reaction is classified as a [4+2] cycloaddition, a thermally allowed process that typically proceeds through a single, concerted transition state. wikipedia.org A key feature of this reaction is its stereospecificity. The stereochemistry of the dienophile is retained in the product. Furthermore, the approach of the diene to the dienophile can result in two different stereoisomeric products: the endo and exo adducts.

Generally, under kinetic control (lower temperatures), the endo product is favored due to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the maleimide. However, the exo product is often the more thermodynamically stable isomer. Studies involving N-arylmaleimides and furan (B31954) derivatives have shown that the exo adduct is typically formed under higher temperature conditions, while the endo product can be obtained at room temperature. nih.gov

In reactions with unsymmetrical dienes, regioselectivity becomes a critical factor. The outcome can often be predicted using Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. rsc.org For most N-substituted maleimides, the reaction regioselectivity is high, leading to a major "ortho" or "para" isomer depending on the diene's substitution pattern. uchicago.edunih.gov While the concerted mechanism is prevalent, stepwise pathways involving zwitterionic or diradical intermediates have been proposed for certain highly polarized or sterically demanding systems. mdpi.com

Polymerization Mechanisms Involving this compound

N-substituted maleimides are important monomers in polymer chemistry, valued for imparting thermal stability and specific functionalities to the resulting polymer chains.

The homopolymerization of N-substituted maleimides via free-radical pathways is generally challenging. ehu.es The steric bulk of the substituent on the nitrogen atom, in this case, the naphthalenyl group, can significantly hinder the propagation step. This steric hindrance makes it difficult for the growing polymer chain's radical end to approach and add to another monomer unit. Consequently, free-radical homopolymerization of monomers like this compound, if successful, often results in polymers with low molecular weights and low polymerization rates.

In contrast to its difficult homopolymerization, this compound is an excellent candidate for radical copolymerization. Maleimides exhibit a strong tendency to form alternating copolymers with a wide variety of electron-rich comonomers, such as styrene, vinyl ethers, and some acrylates. nih.gov This alternating behavior is a consequence of the formation of a charge-transfer complex between the electron-poor maleimide monomer and the electron-rich comonomer.

Modern controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have enabled the synthesis of well-defined copolymers containing maleimide units. nih.govnih.gov These methods allow for precise control over molecular weight, dispersity, and polymer architecture. For instance, the copolymerization of N-ethylmaleimide with a vinyl ether using a RAFT agent resulted in a copolymer with a confirmed alternating microstructure. nih.gov Similar strategies can be applied to this compound to create advanced materials. The incorporation of this monomer can enhance the thermal properties (e.g., glass transition temperature) and introduce the fluorescent naphthalenyl moiety into the polymer backbone.

Table 3: Potential Comonomers for Controlled Radical Copolymerization This table lists comonomers known to copolymerize effectively with N-substituted maleimides, suggesting their suitability for use with this compound.

| Comonomer Class | Specific Example | Polymerization Method | Resulting Copolymer Feature |

|---|---|---|---|

| Styrenics | Styrene | RAFT, ATRP | Alternating or statistical copolymer with high Tg |

| Vinyl Ethers | 2-(Vinyloxy)ethoxy)ethanol nih.gov | RAFT | Strictly alternating copolymer |

| Acrylates | Methyl Methacrylate scilit.com | Free Radical, ATRP | Statistical copolymer |

| Cyclic Monomers | 2-Methylene-1,3-dioxepane ehu.es | Free Radical | Alternating copolymer with backbone degradability |

Influence of N-Aryl Moiety on Polymerization Kinetics and Polymer Properties

The reactivity of the monomer this compound in polymerization reactions and the resultant properties of the polymer are significantly influenced by the bulky and rigid N-naphthalenyl substituent. This section explores the nuanced effects of this aryl moiety on both the kinetics of polymerization and the key physical characteristics of the resulting polymer, poly(this compound).

The introduction of the naphthalenyl group, a large, aromatic structure, into the maleimide backbone has a pronounced impact on the polymer's characteristics. Generally, N-arylmaleimides are known to produce polymers with high thermal stability and elevated glass transition temperatures. This is attributed to the inherent rigidity of the imide ring in conjunction with the bulky nature of the aryl substituent, which restricts the rotational freedom of the polymer chains.

While specific kinetic data for the homopolymerization of this compound is not extensively documented in publicly available literature, general principles of radical polymerization of N-substituted maleimides can be applied. The polymerization of these monomers can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through photoinitiation. The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. For instance, studies on similar N-arylmaleimide systems have shown that the polymerization proceeds via a free-radical mechanism.

The thermal stability of the polymer, often assessed by thermogravimetric analysis (TGA), is another crucial property. TGA measures the weight loss of a material as a function of temperature, providing information about its decomposition temperature (Td). Aromatic polyimides are renowned for their exceptional thermal stability, often showing no significant weight loss below 400°C. kpi.ua The bulky naphthalenyl group is expected to contribute positively to the thermal stability of the polymer by dissipating thermal energy and hindering chain scission reactions.

To illustrate the influence of the N-aryl substituent, a comparative look at related structures is beneficial. For instance, the glass transition temperatures of copolymers of N-alkyl substituted maleimides are generally lower than those of N-aromatic maleimide copolymers. This highlights the significant role of the aromatic moiety in enhancing the thermal properties of the polymer.

Below are interactive tables summarizing typical polymerization conditions for N-substituted maleimides and comparative thermal properties of various aromatic polymers. While specific data for poly(this compound) is not provided due to its absence in readily accessible literature, the tables offer a contextual understanding of the expected properties.

Table 1: Typical Radical Polymerization Conditions for N-Substituted Maleimides

| Parameter | Value/Condition |

| Monomer | N-Aryl Maleimide |

| Initiator | AIBN or BPO |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF), Cyclohexanone |

| Temperature | 60-80 °C |

| Atmosphere | Inert (e.g., Nitrogen, Argon) |

Table 2: Comparative Thermal Properties of Aromatic Polymers

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) (5% weight loss) |

| Poly(N-phenylmaleimide) | ~210-230 | ~400-450 |

| Poly(N-(4-chlorophenyl)maleimide) | ~240-260 | ~420-470 |

| Aromatic Polyimides (general) | 200-400+ | 450-600 |

Applications of 1 2 Naphthalenyl 1h Pyrrole 2,5 Dione in Chemical Sciences

Advanced Bioconjugation Methodologies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule like a protein or nucleic acid. Maleimides are frequently employed for this purpose due to their high reactivity and specificity towards the sulfhydryl (thiol) groups found in cysteine residues. cd-bioparticles.comnih.gov The reaction, a Michael addition, forms a stable covalent thioether bond under mild conditions (typically pH 6.5-7.5), which is compatible with most biological molecules. mdpi.comcd-bioparticles.com 1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione serves as a key reagent in these advanced methodologies.

The specific and efficient reaction between the maleimide (B117702) group and the thiol side chain of cysteine is a cornerstone of modern protein chemistry. nih.gov Cysteine is a relatively rare amino acid, and its thiol group is highly nucleophilic at physiological pH, allowing for chemoselective modification with reagents like this compound. cd-bioparticles.comnih.gov This enables the precise attachment of labels, drugs, or other moieties at a specific, predetermined site on a peptide or protein.

Researchers can introduce a single cysteine residue at a desired location in a protein's sequence using site-directed mutagenesis. nih.gov This engineered cysteine then becomes a unique chemical handle for conjugation. The reaction with a maleimide derivative proceeds rapidly and selectively, often to completion within minutes to a few hours at room temperature. mdpi.com This process has been used to attach a wide variety of functional groups to proteins. nih.gov However, a potential side reaction for maleimide adducts at an N-terminal cysteine is the rearrangement of the initial succinimidyl thioether into a more stable six-membered thiazine (B8601807) structure, a process influenced by pH and the adjacent amino acid sequence. nih.gov

The reaction kinetics of N-aryl maleimides, such as the one , with model amino acids like N-acetyl-L-cysteine have been shown to be extremely efficient, with the maleimide being fully consumed within 15 minutes. mdpi.com This rapid conjugation is critical for minimizing side reactions and preserving the biological activity of the protein.

Antibody-drug conjugates (ADCs) are a powerful class of cancer therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to tumor cells. nih.govnih.gov An ADC consists of three components: the antibody, the cytotoxic payload, and a chemical linker that connects them. broadpharm.combiochempeg.com The linker is a critical component, as it must be stable in the bloodstream to prevent premature drug release but allow for efficient payload release inside the target cancer cell. nih.govbroadpharm.com

Maleimide chemistry is a dominant strategy for attaching drug-linker complexes to antibodies. cd-bioparticles.com The process often involves the partial reduction of the antibody's native interchain disulfide bonds to generate free cysteine thiols, which then react with the maleimide group of the drug-linker reagent. frontiersin.orgnih.gov This creates a stable thioether bond, linking the drug to the antibody. nih.gov this compound is a representative N-substituted maleimide that can be incorporated into these linker systems.

Table 1: Comparison of ADC Stability Data based on a study comparing different linker technologies.

| Linker Type | Payload Shedding after 21 days | Reference |

|---|---|---|

| Conventional Maleimide | 31% | nih.gov |

Labeling oligonucleotides (short DNA or RNA strands) with chemical tags is essential for a wide range of applications, including genetic analysis, diagnostics, and therapeutic development. nih.govstratech.co.uk Maleimide-modified oligonucleotides are frequently used to form conjugates with molecules containing a thiol group, such as peptides or reporter tags. biosyn.comnih.gov

The maleimide group is typically introduced to the oligonucleotide post-synthesis. biosyn.comnih.gov A common method involves first synthesizing an oligonucleotide with an amine group. This amino-modified oligonucleotide is then reacted with a heterobifunctional crosslinker, such as one containing both an N-hydroxysuccinimide (NHS) ester and a maleimide, to attach the maleimide functionality. nih.gov An alternative, more direct method uses N-methoxycarbonylmaleimide to convert the amine directly into a maleimide group without adding a linker. nih.gov

Once prepared, the maleimide-activated oligonucleotide can be conjugated to any thiol-containing molecule. This strategy is used to create probes for detecting specific DNA or RNA sequences, or to attach oligonucleotides to carrier molecules for gene delivery applications. nih.gov The stability and reactivity of the maleimide group are key to the success of these conjugations.

The attachment of fluorescent dyes or radioisotopes to biomolecules allows for their visualization and tracking in biological systems. nih.gov this compound is particularly relevant here for two reasons: its maleimide group provides a reactive handle for conjugation, and its naphthyl group is inherently fluorescent.

The maleimide end of the molecule can be used to covalently attach it to a specific cysteine residue on a target protein or peptide, as described previously. nih.gov This effectively tags the protein with the naphthyl fluorophore. The naphthyl group can then be used as a spectroscopic probe to study protein conformation, binding interactions, or localization within a cell. While the quantum yield of the simple naphthyl group may be modest compared to specialized dyes, it can be sufficient for certain applications in proteomics research. scbt.com

More broadly, maleimides are widely used to attach a vast array of other fluorescent dyes (fluorophores) and radiolabels to antibodies and other proteins. nih.gov For example, a protein is first reacted with a maleimide-containing fluorescent dye. This allows for the creation of highly specific imaging agents, such as a fluorescently labeled antibody that can bind to cancer cells and allow for their visualization in tumors. nih.gov Similarly, maleimide-containing chelators can be conjugated to antibodies to carry radioactive isotopes for applications in positron emission tomography (PET) imaging. mdpi.com

Table 2: Common Fluorophores and Their Properties A selection of fluorescent dye classes used in bioconjugation.

| Dye Class | Excitation Range (nm) | Emission Range (nm) | Common Use | Reference |

|---|---|---|---|---|

| Coumarins (e.g., AMCA) | ~350-400 | ~440-460 | Blue fluorescence labeling | stratech.co.uk |

| Fluoresceins (e.g., FITC) | ~495 | ~520 | Green fluorescence labeling | stratech.co.uk |

| Cyanines (e.g., Cy3, Cy5) | ~550-650 | ~570-670 | Red/Far-red fluorescence | stratech.co.uk |

Functional Materials Development

Beyond bioconjugation, N-substituted maleimides are valuable monomers for creating advanced polymers. The specific substituent on the nitrogen atom significantly influences the properties of the resulting material.

Polymers derived from N-substituted maleimides, such as poly(N-phenylmaleimide) and the related poly(N-naphthylmaleimide), are known for their high thermal stability. The rigid aromatic and imide groups in the polymer backbone restrict chain motion, leading to high glass transition temperatures (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Synthetic studies have been conducted on model compounds of these polymers to understand their structure. For instance, trans-3,4-dimethyl-N-(1-naphthyl)succinimide has been synthesized as a model for poly(N-1-naphthylmaleimide). researchgate.net Analysis of these model compounds helps to interpret the structural and conformational properties of the full polymer, such as how the bulky naphthyl group affects the polymer chain's configuration. researchgate.net N-substituted maleimides can also be used as crosslinking agents to form hydrogels from polymeric precursors like polyethylene (B3416737) glycol (PEG) and heparin, creating materials for applications in tissue engineering and drug delivery. rsc.org The choice of N-substituent on the maleimide and the nature of the thiol crosslinker can be used to tune the degradation rate and mechanical properties of these hydrogels. rsc.org

Fabrication of Hydrogels and Cross-linked Polymeric Networks

The maleimide group is a cornerstone in the synthesis of advanced polymeric materials due to its high reactivity, particularly in bioconjugation and polymer cross-linking. Maleimide derivatives are frequently used to create complex polymer architectures, including hydrogels and self-healing networks. researchgate.net The double bond within the maleimide ring is highly susceptible to Michael addition reactions, especially with thiol groups found in cysteine residues of proteins, and can also participate in Diels-Alder cycloaddition reactions. researchgate.net

This reactivity allows this compound to act as a versatile building block or cross-linking agent. When incorporated into a polymer chain, the naphthalene (B1677914) unit introduces significant rigidity and hydrophobicity, which can be used to tailor the mechanical and swelling properties of the resulting hydrogel. For instance, polymers functionalized with maleimide groups, such as N-(2-Hydroxyethyl)maleimide, are used to create hydrogels and other polymeric structures. researchgate.netresearchgate.net By analogy, this compound can be employed to fabricate networks with enhanced thermal stability and specific mechanical responses, properties conferred by the bulky and planar naphthalene scaffold. These materials have potential applications in areas such as tissue engineering, where scaffold properties are critical, and in the development of self-healing materials where reversible bond formation is key. researchgate.net

Integration into Liquid Crystalline Materials for Optical Applications

The development of new liquid crystalline materials is driven by the need for advanced optical components. The rigid, planar, and aromatic nature of the naphthalene moiety makes it a suitable mesogen—a fundamental unit of a liquid crystalline material. Naphthalene diimide (NDI) based polymers, for example, are a significant class of electron-accepting semiconductors used in organic electronics and photovoltaics, demonstrating the utility of the naphthalene core in creating ordered, functional materials. researchgate.net

Integrating this compound into a polymer backbone or as a side chain can induce or modify liquid crystalline phases. The compound's rigid structure can promote the necessary molecular alignment for forming nematic or smectic phases. Furthermore, the electronic properties of the naphthalene ring, coupled with the polar pyrrole-2,5-dione group, could lead to materials with interesting electro-optical or photo-responsive behaviors. While direct studies on the integration of this specific compound into liquid crystals are not prevalent, the principles of liquid crystal design strongly suggest its potential utility in creating novel materials for optical films and displays. mdpi.com

Engineering of Supramolecular Systems and Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent forces. The structure of this compound is well-suited for engineering such assemblies. The large, electron-rich surface of the naphthalene ring is prone to engaging in π-π stacking interactions, a key driving force for self-assembly in many organic systems.

Furthermore, the oxygen atoms of the dione (B5365651) group can act as hydrogen bond acceptors, allowing for the formation of directed, specific intermolecular connections. The combination of these interaction modes enables the design of various supramolecular structures, from simple dimers to complex, ordered aggregates. Maleimides have been successfully used in the synthesis of self-assembled functional telechelics and modular block copolymers, highlighting the versatility of this chemical group in supramolecular engineering. researchgate.net The defined geometry and multiple interaction sites of this compound make it a promising candidate for building ordered nanostructures, functional gels, and molecular sensors based on supramolecular principles.

Medicinal Chemistry and Drug Discovery Platforms

The search for new therapeutic agents often relies on identifying molecular frameworks that can be systematically modified to achieve desired biological activity. Both the pyrrole-2,5-dione and naphthalene moieties are recognized as "privileged scaffolds" in medicinal chemistry, appearing in a wide range of biologically active compounds. alliedacademies.orgijpsjournal.com

Utilization as a Pharmacophore in the Design of Biologically Active Compounds

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 1H-pyrrole-2,5-dione structure is a known pharmacophore present in a variety of compounds with diverse biological activities. alliedacademies.orgnih.gov Similarly, the naphthalene scaffold is a key feature in many established drugs and experimental agents, often contributing to receptor binding and metabolic stability. ijpsjournal.comnih.gov

The combination of these two moieties in this compound creates a unique pharmacophore. The naphthalene group provides a large, hydrophobic surface that can facilitate binding to protein targets, while the maleimide ring offers sites for hydrogen bonding and potential covalent interaction. This dual nature makes it a versatile starting point for designing new molecules aimed at a range of biological targets. For example, pyrrole (B145914) derivatives have shown promise as potential anti-cancer therapeutics, and the naphthalene ring is a core component of compounds designed to inhibit protein-protein interactions. nih.govnih.gov

Scaffold for Enzyme Inhibitors and Other Therapeutic Agents

A molecular scaffold provides the core structure upon which various functional groups can be appended to create a library of related compounds for screening. The rigid framework of this compound is an excellent scaffold for developing enzyme inhibitors. Its well-defined geometry allows for the precise positioning of substituents to interact with the active site of a target enzyme.

Research has demonstrated the effectiveness of scaffolds based on its constituent parts. For instance, a series of 1H-pyrrole-2,5-dione derivatives were synthesized and evaluated as cholesterol absorption inhibitors. nih.gov Another study successfully designed novel malic enzyme inhibitors based on a piperazine-1-pyrrolidine-2,5-dione scaffold. nih.gov Furthermore, compounds containing a naphthalene-dione structure, such as β-lapachone, have been identified as potent inhibitors of human carboxylesterases, enzymes involved in drug metabolism. nih.gov These examples underscore the potential of the this compound scaffold as a foundation for discovering new and selective enzyme inhibitors.

Table 1: Examples of Pyrrole-2,5-dione and Naphthalene-based Enzyme Inhibitors This table is interactive. Click on the headers to sort.

| Scaffold Type | Example Compound/Series | Target Enzyme/Process | Biological Effect | Reference(s) |

|---|---|---|---|---|

| 1H-Pyrrole-2,5-dione | Substituted 1H-pyrrole-2,5-dione derivatives | Cholesterol Absorption | Inhibition of foam cell formation | nih.gov |

| Pyrrolidine-2,5-dione | Piperazine-1-pyrrolidine-2,5-dione derivatives | Malic Enzyme (ME) | Sub-micromolar inhibitory activity | nih.gov |

| Naphthalene-dione | β-Lapachone and its analogues | Human Carboxylesterases (hCE1) | Potent, reversible enzyme inhibition | nih.gov |

| Naphthalene | Naphthalene-based activators | KEAP1/NRF2 pathway | Activation of NRF2, cellular defense | nih.gov |

Development of Antibacterial and Anticancer Agents

The pyrrole and naphthalene nuclei are independently associated with significant antimicrobial and anticancer properties. nih.govrsc.orgnih.gov Consequently, their combination in this compound and its derivatives presents a promising avenue for the development of new therapeutic agents in these areas.

Anticancer Activity: Several studies have highlighted the anticancer potential of compounds containing the pyrrole-2,5-dione moiety. For instance, certain pyrrole derivatives have been synthesized as inhibitors of protein kinases like EGFR and VEGFR, which are crucial in cancer cell signaling, and have been shown to induce apoptosis in malignant cells. nih.gov Another line of research focused on naphthalene-1,4-dione analogues, which were designed to disrupt the altered metabolism of cancer cells (the Warburg effect) and showed selective cytotoxicity towards cancer cells. rsc.orgrsc.org A separate study synthesized a novel ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, which, along with its metal complexes, demonstrated anticancer activity against human colon and lung cancer cell lines, emphasizing the utility of the naphthyl substituent. mdpi.com

Antibacterial Activity: The pyrrole ring is a valuable structural element in the development of new antibacterial drugs. nih.gov Naphthyl-substituted indole (B1671886) and pyrrole carboxylic acids have been investigated as effective potentiators of antibiotics, specifically by inhibiting bacterial cystathionine (B15957) γ-lyase, an enzyme crucial for bacterial defense mechanisms. nih.gov Additionally, various synthetic pyrrole derivatives have been screened and have shown notable antimicrobial activity against a range of bacteria. A recent study systematically optimized novel naphthyl and phenyl maleimide derivatives, leading to a compound with excellent antifungal activity against Rhizoctonia solani, a plant pathogen. nih.gov This research indicates that the this compound framework is a strong candidate for developing new agents to combat both bacterial and fungal infections.

Table 2: Bioactivity of Naphthalene and Pyrrole-based Compounds This table is interactive. Click on the headers to sort.

| Compound Class | Specific Example | Biological Activity | Target Organism/Cell Line | Reference(s) |

|---|---|---|---|---|

| Pyrrole Derivative | chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) | Anticancer | Colorectal cancer cells | nih.gov |

| Naphthalene-1,4-dione Analogue | Imidazole derivative of naphthalene-1,4-dione (Compound 44) | Anticancer | HEC1A cancer cells | rsc.orgrsc.org |

| Naphthyl Maleimide Derivative | Optimized naphthyl maleimide (Compound A32) | Antifungal | Rhizoctonia solani | nih.gov |

| Naphthyl-Substituted Pyrrole | Naphthyl-substituted pyrrole carboxylic acids | Antibiotic Potentiator | Pathogenic bacteria | nih.gov |

| Pyrrole-based Triazole Thione | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15) | Anticancer | HT29 (colon), A549 (lung) | mdpi.com |

Spectroscopic and Analytical Characterization of 1 2 Naphthalenyl 1h Pyrrole 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For N-aryl maleimides like 1-(2-naphthalenyl)-1H-pyrrole-2,5-dione, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively. rsc.orgtandfonline.com

In the ¹H NMR spectrum, the maleimide (B117702) protons typically appear as a singlet, indicating their chemical equivalence. tandfonline.com For the naphthalenyl group, a series of multiplets are expected in the aromatic region of the spectrum. The exact chemical shifts and coupling patterns can be resolved using high-field NMR and confirmed with two-dimensional (2D) techniques like COSY (Correlation Spectroscopy), which reveals proton-proton coupling relationships. mdpi.comnih.gov

The ¹³C NMR spectrum is equally informative. It shows distinct signals for the carbonyl carbons of the imide group and the olefinic carbons of the pyrrole-2,5-dione ring. rsc.orgtandfonline.com The ten carbon atoms of the naphthalene (B1677914) ring will also produce a set of signals in the aromatic region. nih.govinformahealthcare.com Techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate each proton with its directly attached carbon atom, aiding in the complete assignment of the spectra. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures. tandfonline.commdpi.comnih.govinformahealthcare.com

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Olefinic | Maleimide C-H | ~7.0 (singlet, 2H) | ~134.0 |

| Carbonyl | Maleimide C=O | - | ~170.0 |

| Aromatic | Naphthyl C-H | 7.30 - 8.10 (multiplets, 7H) | 120.0 - 135.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. In the characterization of this compound and its derivatives, IR spectra provide clear evidence of the imide structure and the aromatic system. rsc.orginformahealthcare.com

The most prominent features in the IR spectrum are the characteristic absorptions of the dicarbonyl imide group. Two distinct C=O stretching bands are typically observed. The symmetric stretching vibration appears at a higher wavenumber, while the asymmetric stretching band appears at a lower wavenumber. The presence of aromatic C-H stretching vibrations and C=C stretching bands for the naphthalene ring further confirms the compound's identity. informahealthcare.com

Table 2: Characteristic IR Absorption Bands for this compound Data derived from typical values for N-aryl maleimides and naphthalene derivatives. tandfonline.cominformahealthcare.comacgpubs.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Imide C=O | Asymmetric & Symmetric Stretching | 1780 - 1680 |

| Aromatic C=C | Stretching | 1600 - 1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₄H₉NO₂), the molecular weight is 223.23 g/mol . scbt.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 223. The observation of adduct ions, such as [M+H]⁺ at m/z 224 or [M+Na]⁺ at m/z 246, is also common, particularly with soft ionization techniques like electrospray ionization (ESI). uni.lu Analysis of the fragmentation patterns can give further insight into the molecule's structure, often showing cleavage at the N-aryl bond or fragmentation of the maleimide ring.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₉NO₂ | scbt.comuni.lu |

| Molecular Weight | 223.23 | scbt.com |

| Monoisotopic Mass | 223.06332 Da | uni.lu |

| Predicted [M+H]⁺ | 224.07060 m/z | uni.lu |

| Predicted [M+Na]⁺ | 246.05254 m/z | uni.lu |

Elemental Analysis (CHN/S) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis serves as a crucial check for the purity and empirical formula of a synthesized compound. For this compound (C₁₄H₉NO₂), the theoretical percentages of C, H, and N can be calculated from its molecular formula.

A pure sample is expected to yield experimental values that are in close agreement (typically within ±0.4%) with the calculated theoretical values. This concordance provides strong evidence that the correct compound has been synthesized and is free from significant impurities. informahealthcare.comacgpubs.org

Table 4: Elemental Composition of this compound

| Element | Calculated Percentage (%) |

|---|---|

| Carbon (C) | 75.33 |

| Hydrogen (H) | 4.06 |

| Nitrogen (N) | 6.27 |

| Oxygen (O) | 14.33 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a final product, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like N-aryl maleimides. nih.gov A typical HPLC method involves injecting the sample onto a column (e.g., a C18 reverse-phase column) and eluting it with a mobile phase, such as a mixture of acetonitrile (B52724) and water. mdpi.com A pure compound will ideally show a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis. HPLC methods are scalable and can be adapted for preparative separation to isolate and purify the target compound. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is exceptionally useful for analyzing complex reaction mixtures. mdpi.comresearchgate.net As the components elute from the LC column, they are introduced into the mass spectrometer, which provides molecular weight information for each separated peak. This allows for the confident identification of the starting materials, intermediates, byproducts, and the final product in a single analysis. LC-MS is particularly valuable for monitoring the consumption of reactants and the formation of products over time, providing kinetic insights into the reaction. mdpi.commdpi.comresearchgate.net

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a critical analytical technique for determining the molecular weight and molecular weight distribution of polymers. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules that can permeate more deeply into the porous packing material of the column. The output provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution.

Despite a comprehensive search of available scientific literature, specific Gel Permeation Chromatography (GPC) data, including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), for polymers consisting of this compound could not be located.

While research on related N-substituted poly(maleimide)s and other naphthalimide-containing polymers exists, providing their GPC data would fall outside the strict scope of this article, which is focused solely on this compound and its direct derivatives. The synthesis and characterization of polymers often involve GPC analysis to understand how reaction conditions influence the final polymer properties. For instance, studies on other N-substituted maleimides have shown that the nature of the substituent group and the polymerization method can significantly affect the resulting molecular weight and PDI. nitech.ac.jp

Should research on the polymerization of this compound become available, GPC would be an indispensable tool for its characterization. A typical GPC analysis would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), and analyzing it using a calibrated GPC system. The resulting data would be crucial for establishing structure-property relationships for this specific polymer.

Theoretical and Computational Studies of 1 2 Naphthalenyl 1h Pyrrole 2,5 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental for elucidating the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) and semi-empirical calculations are commonly employed to study maleimide (B117702) derivatives. researchgate.netresearchgate.net

These calculations provide access to key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as their energies and spatial distributions govern the molecule's reactivity and electronic transitions. researchgate.net For a compound like 1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione, the HOMO is expected to be distributed over the electron-rich naphthalene (B1677914) ring system, while the LUMO is likely centered on the electron-deficient maleimide moiety, specifically the carbon-carbon double bond, which acts as a Michael acceptor. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability and spectroscopic properties. researchgate.net

Another key output is the molecular electrostatic potential (MEP) map. The MEP visualizes the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For N-substituted maleimides, the MEP typically shows negative potential (red/yellow) around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack, and a positive potential (blue) around the C=C bond of the pyrrole-2,5-dione ring, confirming its electrophilic character and reactivity towards nucleophiles.

Natural Bond Orbital (NBO) analysis is also used to understand charge distribution and intramolecular interactions, such as charge transfer between the naphthalene ring and the maleimide group. researchgate.net

Table 1: Illustrative Electronic Properties Calculated for a Related N-Aryl Maleimide (Note: This data is representative of typical calculations for this class of compounds, as specific data for this compound is not publicly available.)

| Parameter | Calculation Method | Typical Value | Significance |

| HOMO Energy | DFT/B3LYP | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | DFT/B3LYP | -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | DFT/B3LYP | 4.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | DFT/B3LYP | 2.5 D | Influences solubility and intermolecular forces |

Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique is invaluable for understanding the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological targets. researchgate.net

A key aspect of conformational analysis is the rotational barrier between the naphthalene ring and the maleimide headgroup. The planarity of the two ring systems can be influenced by steric hindrance, and MD simulations can map the potential energy surface associated with the rotation around the N-C bond. Studies on similar molecules like N-ethyl maleimide have used spectroscopic and computational methods to determine rotational barriers and preferred conformations. hmc.edu For the naphthalenyl derivative, the molecule likely adopts a non-planar minimum energy conformation to alleviate steric clash between the hydrogen atoms on the naphthalene ring and the carbonyl groups of the maleimide.

In the context of biological activity, MD simulations are used to model the interaction of maleimide derivatives with protein targets. For instance, simulations have shown that novel naphthyl maleimide derivatives can bind effectively within the active site of enzymes like plasma membrane H+-ATPases in fungi. nih.gov These simulations reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 2: Typical Parameters for an MD Simulation of a Maleimide Derivative (Note: These parameters are illustrative of a general simulation setup.)

| Parameter | Description | Typical Setting |

| Force Field | Defines the potential energy of the system | AMBER, CHARMM, GROMOS |

| Water Model | Simulates the aqueous environment | TIP3P, SPC/E |

| Simulation Box | Defines the system boundaries | Cubic or Rectangular |

| Temperature | System temperature | 300 K (27 °C) |

| Pressure | System pressure | 1 atm |

| Simulation Time | Duration of the simulation | 100 ns - 1 µs |

Computational Modeling of Reaction Mechanisms and Transition States

The maleimide group is renowned for its reactivity in "click" chemistry, particularly in Michael addition reactions with thiols. rsc.orgresearchgate.net Computational modeling, primarily using DFT, is a powerful tool to investigate the mechanisms of these reactions. Such studies calculate the energy profiles of reaction pathways, identifying the structures and energies of reactants, transition states, and products. researchgate.netnih.gov

For the reaction of this compound with a thiol (a common bioconjugation reaction), computational studies on model systems have elucidated the influence of solvents and catalysts on the reaction mechanism. rsc.orgresearchgate.net The reaction can proceed through different pathways, including base-initiated, nucleophile-initiated, or ion pair-initiated mechanisms. rsc.orgresearchgate.net DFT calculations can determine the activation energies for each step, revealing the most favorable pathway under specific conditions. These models provide a deep understanding of reaction kinetics and selectivity, which is crucial for applications in materials science and bioconjugation.

Table 3: Exemplary Calculated Activation Energies for Thiol-Maleimide Reaction Pathways (Note: Data is based on model systems like N-methylmaleimide and is for illustrative purposes.)

| Reaction Pathway | Catalyst/Initiator | Solvent | Calculated Activation Energy (ΔG‡) |

| Base-Initiated | Triethylamine | DMF | ~10-12 kcal/mol |

| Nucleophile-Initiated | Phosphine | Chloroform | ~15-18 kcal/mol |

| Uncatalyzed | DMF | DMF | ~20-25 kcal/mol |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational techniques used in drug design to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are essential for optimizing lead compounds to enhance their efficacy and reduce toxicity.

For maleimide derivatives, QSAR models have been successfully developed for various biological activities. For example, a QSAR study on a large set of maleimide derivatives identified key structural features responsible for their inhibitory activity against glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov Such models use molecular descriptors—quantifiable properties derived from the molecular structure, such as lipophilicity (CLogP), electronic properties (HOMO/LUMO energies), and steric parameters (molecular weight, molar refractivity)—to build a mathematical relationship with activity. atlantis-press.com

In a study on the antifungal activity of novel naphthyl and phenyl maleimide derivatives, a systematic optimization strategy, which is a form of SAR, led to the discovery of a highly potent compound. nih.gov This work demonstrated that modifications to the aromatic ring system and substituents significantly impact biological activity. For this compound, a QSAR model would likely show that the lipophilic nature of the naphthalene ring is a significant contributor to its bioactivity, alongside the electronic properties of the maleimide warhead.

Table 4: Common Descriptors Used in QSAR Models for Maleimide Derivatives

| Descriptor Class | Specific Descriptor | Property Represented |

| Lipophilic | CLogP | Partition coefficient between octanol (B41247) and water |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting capability |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric/Topological | Molecular Weight (MW) | Size of the molecule |

| Steric/Topological | Molar Refractivity (CMR) | Molar volume and polarizability |

| Steric/Topological | Total Polar Surface Area (tPSA) | Surface area of polar atoms |

Conclusion and Future Research Directions

Emerging Trends and Innovations in N-Naphthalenyl Maleimide (B117702) Chemistry

The chemistry of N-naphthalenyl maleimides is experiencing a renaissance, driven by innovative synthetic strategies and novel applications that extend far beyond its traditional uses. Key trends are shaping the future of this versatile compound class.

A primary area of innovation lies in the field of bioconjugation . The maleimide moiety is a cornerstone for linking molecules to proteins, particularly at cysteine residues. However, a significant drawback has been the reversibility of the resulting thiosuccinimide bond via a retro-Michael reaction, which can lead to conjugate instability and off-target effects. nih.govresearchgate.net A major trend is the rational design of maleimide derivatives to overcome this instability. Research has shown that N-aryl maleimides, such as 1-(2-naphthalenyl)-1H-pyrrole-2,5-dione, react faster with thiols than their N-alkyl counterparts. mdpi.com Furthermore, introducing electron-withdrawing groups to the N-aryl substituent can accelerate the hydrolysis of the thiosuccinimide ring, forming a stable, ring-opened product that prevents the retro-Michael reaction. nih.gov Another innovative strategy involves a Michael-transcyclization reaction to create more stable adducts. nih.gov

In materials science , maleimides are being leveraged for the creation of advanced polymers with tunable properties. researchgate.net Their ability to participate in various polymerization reactions—including radical, thermal, and anionic polymerizations—makes them valuable monomers. researchgate.net Innovations include the development of heat-resistant materials, high-performance thermosets, silicones, and hydrogels. researchgate.net The Diels-Alder reaction between maleimides and dienes like furan (B31954) is being exploited to create dynamic and responsive materials. researchgate.net

Recent advancements in synthetic methodology are also broadening the scope of maleimide chemistry. The use of photocatalysis and electrochemical methods represents a move towards more sustainable and selective synthesis of complex molecules from maleimide scaffolds. rsc.org These techniques offer novel reaction pathways that were previously underexplored. rsc.org Furthermore, systematic optimization strategies are being employed to design new N-naphthalenyl maleimide derivatives with enhanced biological activity, as demonstrated by the development of potent antifungal agents that outperform existing treatments. nih.gov

| Emerging Trend | Innovation | Application Area | Research Finding |

| Bioconjugate Stability | Rational design of N-aryl maleimides | Drug Delivery, Diagnostics | N-aryl maleimides with electron-withdrawing groups promote rapid hydrolysis of the thiosuccinimide adduct, preventing reversal. nih.govmdpi.com |

| Advanced Materials | Use in copolymerizations and Diels-Alder reactions | Polymer Science, Materials Engineering | Creation of tunable and responsive materials, including thermosets, hydrogels, and heat-resistant polymers. researchgate.net |

| Biological Activity | Systematic structural optimization | Agriculture, Medicine | Development of novel naphthyl maleimide derivatives with excellent antifungal activity against pathogens like Rhizoctonia solani. nih.gov |